Cas no 915920-03-5 ((5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methanol)
(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- (5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methanol
- (5-cyclopentyl-1,2,4-oxadiazol-3-yl)methanol(SALTDATA: FREE)
- DTXSID30650911
- MFCD08691633
- BS-38564
- 915920-03-5
- CHEMBRDG-BB 4017810
- AKOS006280314
-
- MDL: MFCD08691633
- Inchi: 1S/C8H12N2O2/c11-5-7-9-8(12-10-7)6-3-1-2-4-6/h6,11H,1-5H2
- InChI Key: YAUAWIRKPIBZMA-UHFFFAOYSA-N
- SMILES: O1C(C2CCCC2)=NC(CO)=N1
Computed Properties
- Exact Mass: 168.09000
- Monoisotopic Mass: 168.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 148
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 59.2Ų
Experimental Properties
- PSA: 59.15000
- LogP: 1.21950
(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methanol Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C993613-50mg |
(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methanol |
915920-03-5 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C993613-100mg |
(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methanol |
915920-03-5 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C993613-500mg |
(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methanol |
915920-03-5 | 500mg |
$ 80.00 | 2022-06-06 | ||
| Chemenu | CM283530-5g |
(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methanol |
915920-03-5 | 95% | 5g |
$226 | 2024-07-20 | |
| abcr | AB217433-1 g |
(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methanol; 95% |
915920-03-5 | 1g |
€137.20 | 2023-06-23 | ||
| abcr | AB217433-5 g |
(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methanol; 95% |
915920-03-5 | 5g |
€261.80 | 2022-06-11 | ||
| abcr | AB217433-1g |
(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methanol, 95%; . |
915920-03-5 | 95% | 1g |
€137.20 | 2025-04-15 | |
| 1PlusChem | 1P00GU6Z-1g |
(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methanol |
915920-03-5 | 95% | 1g |
$61.00 | 2025-02-27 | |
| A2B Chem LLC | AH84827-1g |
(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methanol |
915920-03-5 | 95% | 1g |
$61.00 | 2024-07-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1532379-1g |
(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methanol |
915920-03-5 | 98% | 1g |
¥837.00 | 2024-04-25 |
(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methanol Suppliers
(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methanol Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on (5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methanol
Introduction to (5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methanol (CAS No. 915920-03-5)
(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methanol, with the CAS number 915920-03-5, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic alcohol has garnered attention due to its unique structural properties and potential applications in drug development. The compound features a cyclopentyl moiety attached to a 1,2,4-oxadiazole ring, which is a well-known pharmacophore in medicinal chemistry.
The structural integrity of this molecule makes it an intriguing candidate for further exploration in synthetic chemistry. The presence of both the cyclopentyl group and the oxadiazole ring imparts distinct electronic and steric properties that can influence its reactivity and biological activity. This combination has been exploited in various synthetic strategies to develop novel derivatives with enhanced pharmacological profiles.
In recent years, there has been a growing interest in oxadiazole derivatives due to their broad spectrum of biological activities. These compounds have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer properties. Specifically, the oxadiazole scaffold is known for its ability to interact with biological targets such as enzymes and receptors, making it a valuable component in the design of therapeutic agents.
The synthesis of (5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methanol involves multi-step organic reactions that highlight the compound's synthetic versatility. The cyclopentyl group can be introduced through various methods, including Friedel-Crafts alkylation or ring-closing metathesis, while the oxadiazole ring is typically formed via cyclocondensation reactions. These synthetic pathways have been optimized to ensure high yield and purity, making the compound accessible for further functionalization.
One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. By modifying the substituents on the cyclopentyl group or the oxadiazole ring, chemists can generate a diverse library of derivatives with tailored properties. Such modifications have been explored in several research studies aimed at identifying new lead compounds for drug discovery.
The pharmacological evaluation of (5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methanol has revealed promising results in preclinical studies. The compound has demonstrated inhibitory activity against several target enzymes and receptors relevant to human diseases. For instance, it has shown potential as an inhibitor of kinases and other enzymes involved in cancer signaling pathways. Additionally, its anti-inflammatory effects have been observed in cell-based assays, suggesting its utility in treating inflammatory disorders.
The structural features of this molecule also make it an attractive candidate for drug delivery systems. The cyclopentyl group can serve as a hydrophobic anchor, while the oxadiazole ring can be functionalized to enhance solubility or target specificity. These properties have been leveraged in the development of prodrugs and nanoparticles designed for controlled release and targeted delivery.
In conclusion, (5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methanol (CAS No. 915920-03-5) represents a fascinating compound with significant potential in pharmaceutical research and development. Its unique structure and versatile synthetic chemistry make it a valuable tool for generating novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of next-generation drugs.
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